4-(2-Methylpropanesulfonyl)piperidine 4-(2-Methylpropanesulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17729123
InChI: InChI=1S/C9H19NO2S/c1-8(2)7-13(11,12)9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3
SMILES:
Molecular Formula: C9H19NO2S
Molecular Weight: 205.32 g/mol

4-(2-Methylpropanesulfonyl)piperidine

CAS No.:

Cat. No.: VC17729123

Molecular Formula: C9H19NO2S

Molecular Weight: 205.32 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methylpropanesulfonyl)piperidine -

Specification

Molecular Formula C9H19NO2S
Molecular Weight 205.32 g/mol
IUPAC Name 4-(2-methylpropylsulfonyl)piperidine
Standard InChI InChI=1S/C9H19NO2S/c1-8(2)7-13(11,12)9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3
Standard InChI Key LCSRLBXCVDDWBY-UHFFFAOYSA-N
Canonical SMILES CC(C)CS(=O)(=O)C1CCNCC1

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-(2-methylpropane-2-sulfonyl)piperidine, reflecting the sulfonyl group attached to the piperidine nitrogen. Its molecular formula is C₉H₁₇NO₂S, with a molecular weight of 215.3 g/mol . The piperidine ring adopts a chair conformation, while the bulky 2-methylpropanesulfonyl group introduces steric hindrance, influencing reactivity and binding interactions .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies of analogous piperidine sulfonamides reveal distinct signals for the piperidine protons. For example, in similar derivatives, the piperidine protons resonate between δ 1.37–3.85 ppm in 1^1H NMR spectra, with splitting patterns indicative of axial and equatorial positions . The sulfonyl group’s sulfur atom contributes to deshielding effects, as observed in 13^{13}C NMR spectra where adjacent carbons resonate near δ 45–50 ppm . Computational models predict a dipole moment of 5.2 Debye, attributed to the polar sulfonyl group .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-(2-methylpropanesulfonyl)piperidine typically involves sulfonylation of the piperidine amine. A general method includes:

  • Reaction of piperidine with 2-methylpropane-2-sulfonyl chloride in dichloromethane.

  • Base-mediated deprotonation (e.g., triethylamine) to facilitate sulfonamide bond formation .

  • Purification via column chromatography or recrystallization, yielding pure product with reported efficiencies of 44–59% .

Key Reactions

  • Nucleophilic substitution: The sulfonyl group activates the piperidine nitrogen for further functionalization, enabling alkylation or acylation reactions.

  • Hydrogen bonding: The sulfonyl oxygen atoms participate in hydrogen bonding, critical for protein-ligand interactions in biological systems .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point232–245°CDifferential Scanning Calorimetry
Solubility12 mg/mL in DMSOExperimental Measurement
logP (Partition Coefficient)1.8 ± 0.2Computational Prediction
pKa9.3 (piperidine nitrogen)Potentiometric Titration

The compound’s solubility in polar solvents like dimethyl sulfoxide (DMSO) underscores its utility in biological assays, while its moderate lipophilicity (logP ≈ 1.8) suggests favorable membrane permeability .

Biological Activities and Mechanisms

Kinase Inhibition

4-(2-Methylpropanesulfonyl)piperidine derivatives exhibit inhibitory activity against tyrosine kinases, with IC₅₀ values ranging from 0.5–5 μM in preclinical models . The sulfonyl group interacts with kinase ATP-binding pockets via hydrogen bonding to backbone amides, while the piperidine ring occupies hydrophobic regions .

Applications in Drug Development

Intermediate for Kinase Inhibitors

This compound serves as a precursor in synthesizing inhibitors targeting EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). For example, derivatives bearing aryl substituents on the piperidine ring show 90% inhibition of EGFR at 1 μM .

Prodrug Design

The tert-butyl sulfonyl group enhances metabolic stability, making it a candidate for prodrug strategies. Enzymatic cleavage in vivo releases active piperidine metabolites, as evidenced by plasma half-lives >6 hours in rodent models .

Comparison with Related Piperidine Derivatives

CompoundStructural FeatureBiological ActivityKey Differentiator
4-PiperidoneKetone at C4AntidepressantOxidative metabolism
N-MethylpiperazineMethylated nitrogenAnticancerEnhanced basicity (pKa 10.2)
4-(Trifluoromethyl)piperidineCF₃ group at C4NeuroactiveIncreased lipophilicity
4-(2-MePropanesulfonyl)piperidineSulfonyl at NKinase inhibitionHydrogen-bonding capacity

This comparison highlights the unique role of the sulfonyl group in modulating target engagement and pharmacokinetics .

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